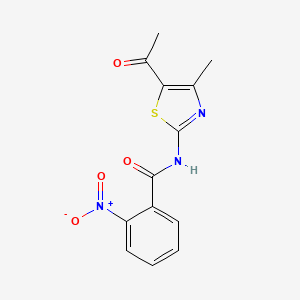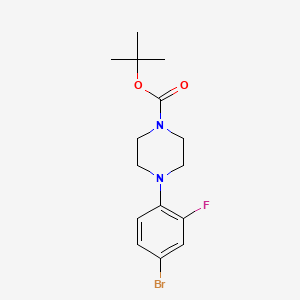![molecular formula C18H22ClNO3 B2965385 5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride CAS No. 1225328-25-5](/img/structure/B2965385.png)
5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO3 and its molecular weight is 335.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities of Organotin(IV) Carboxylates
Organotin(IV) carboxylates derived from carboxylic acids, including those related to furan derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant biocide activity against various fungi and bacteria, suggesting potential applications in developing new antimicrobial agents. The study highlights the structural influence on biological activity, providing a basis for further exploration of furan-based compounds in antimicrobial research (Dias et al., 2015).
Enzymatic Oxidation for Polymer Production
Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), are identified as key biobased platform chemicals for polymer production. Enzyme-catalyzed oxidation processes have been developed to convert related compounds into FDCA, which serves as a sustainable alternative to petroleum-based terephthalic acid in polyester synthesis. This demonstrates the compound's role in advancing biobased materials and highlights the importance of enzymatic methods in sustainable chemistry (Dijkman et al., 2014).
Development of Diuretics
Research on dihydro-2-benzo[b]furancarboxylic acid derivatives, which share a furan moiety with the compound of interest, has demonstrated potential applications in developing diuretic drugs. These studies offer insights into the structure-activity relationship, providing a framework for future drug development efforts targeting similar furan-containing compounds (Ohsugi et al., 1989).
Synthesis of Polyesters
Furan derivatives are also pivotal in synthesizing biobased polyesters, showcasing their role in creating sustainable materials. By enzymatically polymerizing furan-based diols with various diacid ethyl esters, novel furan polyesters with desirable physical properties have been developed. This research underlines the versatility of furan compounds in producing materials with potential applications in multiple industries (Jiang et al., 2014).
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c20-18(21)17-7-6-16(22-17)13-19-10-8-15(9-11-19)12-14-4-2-1-3-5-14;/h1-7,15H,8-13H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDKRBIWAJQVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(O3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

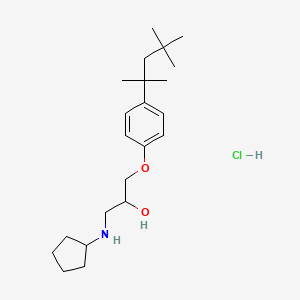


![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
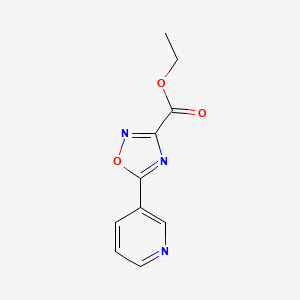
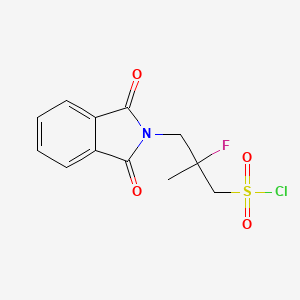
![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)

